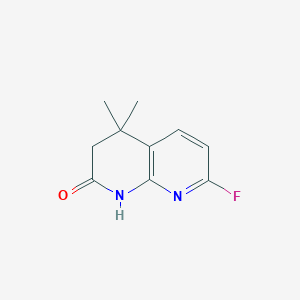![molecular formula C11H21NO B8654617 2-[(Diethylamino)methyl]cyclohexanone](/img/structure/B8654617.png)
2-[(Diethylamino)methyl]cyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Diethylamino)methyl]cyclohexanone is an organic compound with the molecular formula C11H21NO It is a derivative of cyclohexanone, where the ketone group is substituted with a diethylaminomethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-[(Diethylamino)methyl]cyclohexanone can be synthesized through a Mannich reaction, which involves the condensation of cyclohexanone, formaldehyde, and diethylamine. The reaction typically proceeds under acidic conditions, often using hydrochloric acid as a catalyst. The general reaction scheme is as follows:
- The reaction mixture is stirred at room temperature for several hours.
- The product is then isolated by extraction and purified by distillation or recrystallization.
Cyclohexanone: reacts with and in the presence of hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also enhances the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Diethylamino)methyl]cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted cyclohexanone derivatives.
Aplicaciones Científicas De Investigación
2-[(Diethylamino)methyl]cyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of analgesics and anesthetics.
Industry: Utilized in the production of fine chemicals and as a precursor for other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 2-[(Diethylamino)methyl]cyclohexanone involves its interaction with specific molecular targets. The diethylamino group can interact with various receptors or enzymes, modulating their activity. The ketone group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(Dimethylamino)methyl]cyclohexanone
- 2-[(Methylamino)methyl]cyclohexanone
- 2-[(Ethylamino)methyl]cyclohexanone
Uniqueness
2-[(Diethylamino)methyl]cyclohexanone is unique due to the presence of the diethylamino group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C11H21NO |
|---|---|
Peso molecular |
183.29 g/mol |
Nombre IUPAC |
2-(diethylaminomethyl)cyclohexan-1-one |
InChI |
InChI=1S/C11H21NO/c1-3-12(4-2)9-10-7-5-6-8-11(10)13/h10H,3-9H2,1-2H3 |
Clave InChI |
LTBLMYLXXFMMIY-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC1CCCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-Methyl-N-{[(pent-4-en-1-yl)oxy]carbonyl}-L-valine](/img/structure/B8654627.png)



